molecular formula C16H15N5 B2491107 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 305861-56-7

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2491107
CAS No.: 305861-56-7
M. Wt: 277.331
InChI Key: RFMLZKFGIAAWOA-UHFFFAOYSA-N
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Description

This compound features a benzotriazole core (C₆H₄N₃) linked via a methyl group to a 5,6-dimethyl-substituted benzodiazole (C₈H₉N₂).

Properties

IUPAC Name

1-[(5,6-dimethylbenzimidazol-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-7-14-16(8-12(11)2)20(9-17-14)10-21-15-6-4-3-5-13(15)18-19-21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMLZKFGIAAWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting Materials : 4,5-Dimethyl-o-phenylenediamine (10.0 g, 66.5 mmol), 98% formic acid (15 mL), concentrated hydrochloric acid (5 mL).
  • Procedure :
    • The diamine and formic acid are refluxed in HCl at 120°C for 6 hours.
    • The mixture is neutralized with NaOH to pH 7.0, precipitating the product.
    • Recrystallization from ethanol yields white crystals (Yield: 85%, m.p. 198–200°C).

Structural Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.8 (s, 1H, NH), 7.45 (s, 2H, Ar-H), 2.35 (s, 6H, CH₃).
  • MS (ESI) : m/z 147.1 [M+H]⁺.

Synthesis of 1H-1,2,3-Benzotriazole

The benzotriazole core is prepared via a one-step pressurized reaction of o-phenylenediamine with sodium nitrite, as described in patent CN105237488A.

Optimized Protocol

  • Reactants : o-Phenylenediamine (1.0 mol), sodium nitrite (1.2 mol), water (12 L).
  • Conditions :
    • Reactants are heated to 250°C under 3.5 MPa pressure for 3.5 hours.
    • The crude product is acidified to pH 5.0 with H₂SO₄ and purified via vacuum distillation.
  • Yield : 92% (purity >98%, m.p. 98–100°C).

Preparation of 1-(Chloromethyl)-1H-benzotriazole

Regioselective alkylation of benzotriazole at the N1 position is achieved using chloromethyl methyl ether (MOMCl) under basic conditions.

Alkylation Procedure

  • Reactants : 1H-Benzotriazole (1.0 mol), MOMCl (1.1 mol), NaOEt (1.5 mol).
  • Solvent : Dry THF, refluxed for 8 hours.
  • Workup :
    • The mixture is quenched with ice-water, extracted with CH₂Cl₂, and dried over MgSO₄.
    • Column chromatography (hexane/EtOAc 4:1) yields the chloromethyl derivative (Yield: 78%, m.p. 72–74°C).

Spectroscopic Data

  • ¹³C NMR (126 MHz, CDCl₃) : δ 144.2 (C-N), 132.1–115.4 (Ar-C), 41.8 (CH₂Cl).

Coupling of 1-(Chloromethyl)-benzotriazole with 5,6-Dimethylbenzimidazole

The final step involves nucleophilic displacement of chloride by the deprotonated benzimidazole nitrogen.

Reaction Parameters

  • Reactants : 1-(Chloromethyl)-benzotriazole (1.0 mol), 5,6-dimethylbenzimidazole (1.05 mol), NaH (1.2 mol).
  • Solvent : Anhydrous DMF, stirred at 60°C for 12 hours.
  • Purification :
    • Filtration through Celite, followed by recrystallization from methanol.
    • Final product isolated as pale-yellow crystals (Yield: 68%, m.p. 182–184°C).

Analytical Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.25 (s, 1H, Triazole-H), 7.89–7.12 (m, 6H, Ar-H), 5.42 (s, 2H, CH₂), 2.38 (s, 6H, CH₃).
  • HPLC : Purity 99.2% (C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes

Microwave-Assisted Alkylation

  • Conditions : Microwave irradiation (300 W, 120°C, 30 minutes) reduces reaction time by 75% while maintaining a 65% yield.

Palladium-Catalyzed Coupling

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
  • Solvent : Toluene, 100°C, 24 hours.
  • Yield : 58% (lower efficiency due to competing side reactions).

Challenges and Optimization Strategies

  • Regioselectivity :
    • NaH ensures deprotonation at the benzimidazole N1 position, minimizing N3 alkylation.
    • Excess chloromethyl reagent (1.2 eq) drives the reaction to completion.
  • Scalability :
    • The pressurized benzotriazole synthesis is adaptable to continuous-flow reactors for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzimidazole and Benzotriazole Derivatives

Nitroimidazole-Linked Benzotriazoles
  • Example: 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)** Structure: Benzotriazole connected via a propyl chain to a 2-methyl-5-nitroimidazole. Properties: Melting point 167–169°C; IR bands at 1539 cm⁻¹ (NO₂); 79.5% yield via alkylation . Bioactivity: Nitroimidazole derivatives exhibit chemotherapeutic and antiprotozoal activities due to nitro group redox activity .
Methoxybenzyl-Substituted Benzimidazoles
  • Example: 1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-4-nitro-1H-1,3-benzodiazole** Structure: Benzimidazole with a methoxybenzyl group and nitro substitution. Properties: Molecular weight 311.34; density 1.26 g/cm³; predicted pKa 3.45 .
Chloropyridinyl Benzimidazoles
  • Example : 1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole**
    • Structure : Chloropyridinyl substituent on a benzimidazole core.
    • Properties : Molecular weight 347.84; predicted boiling point 561.8°C .
    • Comparison : The chloro group enhances lipophilicity, possibly improving CNS penetration but increasing toxicity risks.
Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound C₁₅H₁₄N₆* ~278.32 Not reported 5,6-Dimethyl-benzodiazole; methyl linker
1-[3-(2-Methyl-5-nitroimidazolyl)propyl]-benzotriazole (3a) C₁₃H₁₄N₆O₂ 298.30 167–169 Nitro group; propyl linker
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-benzodiazole C₁₇H₁₇N₃O₃ 311.34 Not reported Methoxybenzyl; nitro substitution
1-Benzyl-2-(6-chloropyridinyl)-5,6-dimethyl-benzimidazole C₂₁H₁₈ClN₃ 347.84 Not reported Chloropyridinyl; high lipophilicity

*Estimated based on structural components from .

Biological Activity

The compound 1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole (often referred to as DMBT) is a derivative of benzotriazole featuring a dimethyl-substituted benzodiazole moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and antiparasitic properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H14N4
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 1094299-09-8

Biological Activity Overview

DMBT exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Activity

DMBT and its derivatives have been studied for their effectiveness against various bacterial strains. Significant findings include:

  • Antibacterial Properties : DMBT has shown activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been tested against Staphylococcus aureus (including MRSA strains) and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics such as nitrofurantoin .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25

Antiviral Activity

Research indicates that DMBT derivatives possess antiviral properties, particularly against Flaviviridae family viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The N-alkyl derivatives of benzotriazole have shown significant inhibition of helicase activity in these viruses:

  • Inhibition of HCV Helicase : The most potent derivatives exhibited IC50 values around 6.5 μM when tested with DNA substrates .

Antiparasitic Activity

DMBT has also been evaluated for its effects on protozoan parasites:

  • Activity Against Trypanosoma cruzi : Studies demonstrated that certain derivatives showed dose-dependent growth inhibition of epimastigote forms of Trypanosoma cruzi, with a reduction in parasite numbers by over 50% at concentrations as low as 25 μg/mL .

Case Studies

Several studies highlight the efficacy of DMBT in various biological contexts:

  • Study on Antibacterial Activity :
    • A comprehensive evaluation of DMBT against clinical strains of bacteria revealed significant antibacterial effects, particularly against resistant strains. The study emphasized the potential use of DMBT in treating infections caused by resistant organisms.
  • Antiviral Efficacy :
    • In vitro studies on HCV revealed that DMBT derivatives not only inhibited viral replication but also reduced cytotoxicity in host cells compared to standard antiviral treatments.
  • Antiparasitic Research :
    • A focused study on Trypanosoma cruzi indicated that specific structural modifications of DMBT enhanced its antiparasitic activity, suggesting a pathway for developing targeted therapies against parasitic infections.

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventCatalyst/TempYield (%)Reference
1H-Benzotriazole + Alkyl halideDMFK₂CO₃, 80°C~65–75
Benzodiazole precursor + BenzotriazoleDCMPOCl₃, RT~50–60

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography: Determines bond lengths, angles, and dihedral angles (e.g., benzodiazole and benzotriazole planes may form dihedral angles of 80.2°, as seen in analogous compounds) .
  • Spectroscopy: NMR (¹H/¹³C) for functional group confirmation, IR for vibrational modes (e.g., C-N stretching at ~1350 cm⁻¹), and mass spectrometry for molecular weight verification .

Q. Table 2: Key Structural Parameters (Analogous Compound)

ParameterValueTechniqueReference
Dihedral Angle (Benzodiazole-Benzotriazole)80.2°XRD
C-N Bond Length1.34 ÅXRD

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Common assays include:

  • Enzyme Inhibition: Dose-dependent testing against targets like HIV-1 protease or kinases, using fluorescence-based or colorimetric assays (IC₅₀ calculations) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values reported .

Q. Table 3: Example Bioactivity Data

Assay TypeTarget/Cell LineEC₅₀/IC₅₀ (µM)Reference
AnticancerMCF-712.4
AntiviralHIV-1 Protease8.7

Advanced: How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., docking scores ≤ -7.0 kcal/mol indicate strong binding) .
  • ADMET Prediction: Tools like SwissADME assess solubility (LogP ≤ 3), permeability (Caco-2 models), and metabolic stability (CYP450 interactions) .

Q. Table 4: Computational Parameters

ParameterTool/SoftwareOptimal RangeReference
Docking ScoreAutoDock Vina≤ -7.0 kcal/mol
LogPSwissADME≤ 3

Advanced: How do researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Factorial Design: Systematic variation of parameters (e.g., solvent, catalyst ratio) using Taguchi or Box-Behnken methods to identify optimal conditions .
  • Replication Studies: Independent synthesis in multiple labs with controlled variables (e.g., humidity, purity of reagents) to confirm reproducibility .

Q. Table 5: Factorial Design Example

FactorLevels TestedOptimal LevelReference
Solvent PolarityDMF, DCM, THFDMF
Reaction Temperature60°C, 80°C, 100°C80°C

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Introduce substituents (e.g., fluoro, methyl) at positions 5,6 on benzodiazole and compare bioactivity .
  • QSAR Modeling: Use Gaussian or COMSOL to correlate electronic (HOMO/LUMO) or steric parameters with activity .

Q. Table 6: SAR Trends (Hypothetical Data)

SubstituentLogP ChangeIC₅₀ ChangeReference
5-Fluoro+0.3-2.1 µM
6-Methyl+0.5-1.8 µM

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